Pantoprazole Sulfone

説明

Pantoprazole Sulfone is a metabolite of Pantoprazole , a proton pump inhibitor used to treat conditions where there is too much acid in the stomach . It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus .

Molecular Structure Analysis

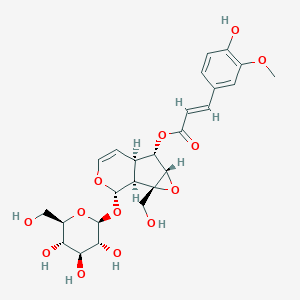

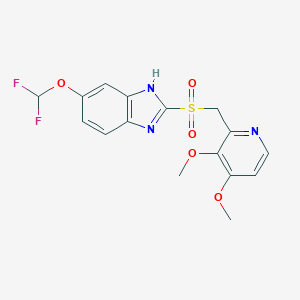

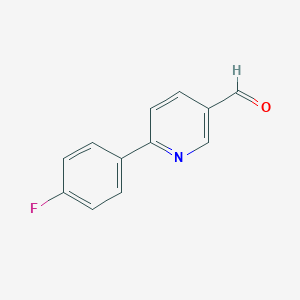

Pantoprazole Sulfone has a molecular weight of 399.37 g/mol . The molecular formula is C16H15F2N3O5S .科学的研究の応用

Drug Delivery Systems

Pantoprazole Sulfone has been used in the development of drug delivery systems . In one study, a drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Pantoprazole was chosen as the model drug. The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .

Synthesis of Pantoprazole Sodium Sesquihydrate

Pantoprazole Sulfone is used in the synthesis of pantoprazole sodium sesquihydrate . A cost-effective, scalable, and environmentally benign process has been reported for this synthesis .

Phase Transformation Studies

Pantoprazole Sulfone is used in phase transformation studies . In one study, in situ transformation of pantoprazole sodium heterosolvate, due to the association between molecules of water and solvent used, to pantoprazole sodium sesquihydrate was described .

Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole is used to treat gastroesophageal reflux disease (GERD) . It helps to decrease the amount of acid produced in the stomach.

Treatment of Erosive Esophagitis (EE)

Pantoprazole is used to maintain healing of erosive esophagitis (EE) . This condition involves inflammation and damage to the esophagus due to stomach acid.

Control of Zollinger–Ellison Syndrome (ZES) Symptoms

Pantoprazole is used to control symptoms related to Zollinger–Ellison syndrome (ZES) . This is a condition where the stomach produces too much acid, often due to a tumor in the pancreas.

作用機序

Target of Action

Pantoprazole Sulfone, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production . Pantoprazole Sulfone also interacts with cytochrome P450 (CYP) 2C19 , which plays a significant role in its metabolism .

Mode of Action

Pantoprazole Sulfone exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of Pantoprazole Sulfone to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

Pantoprazole Sulfone affects the biochemical pathways related to gastric acid secretion. The main metabolic pathway of Pantoprazole Sulfone involves demethylation by CYP2C19 , followed by sulfation . Pantoprazole Sulfone also undergoes oxidation by CYP3A4 . These metabolic processes affect the pharmacokinetics and/or pharmacodynamics of Pantoprazole Sulfone .

Pharmacokinetics

Pantoprazole Sulfone exhibits linear pharmacokinetics with a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 h, and an apparent volume of distribution of 0.15 l/kg . It is primarily metabolized in the liver by CYP2C19 . The pharmacokinetics of Pantoprazole Sulfone can be predicted in populations with various CYP2C19 metabolic activities .

Result of Action

The molecular and cellular effects of Pantoprazole Sulfone’s action include the suppression of gastric acid secretion, leading to increased gastric pH . This results in the treatment of conditions like gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions . In addition, Pantoprazole Sulfone has been shown to induce mitochondrial apoptosis and attenuate NF-κB signaling in glioma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pantoprazole Sulfone. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, demonstrating the influence of solvent choice on the synthesis process . Furthermore, the transformation of Pantoprazole Sodium heterosolvate to Pantoprazole Sodium Sesquihydrate is influenced by the association between molecules of water and the solvent used . These findings suggest that the environment in which Pantoprazole Sulfone is synthesized and administered can impact its action and efficacy.

Safety and Hazards

Pantoprazole may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . It may be harmful if swallowed and is a possible carcinogen . Accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects most commonly reported in clinical use include headache, diarrhea, nausea, and flatulence . It may cause a mild skin rash .

特性

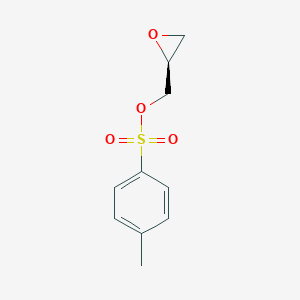

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJYMBZQIJDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155666 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole Sulfone | |

CAS RN |

127780-16-9 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)